5-(2-chlorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(2-Chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that belongs to the class of pyrrolones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The chlorophenyl and fluorobenzoyl groups can be introduced via electrophilic aromatic substitution reactions.
Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions.
Pyridin-3-yl Methylation:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group might yield a ketone, while reduction of the carbonyl group might yield an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition or activation of specific signaling cascades.
Comparison with Similar Compounds
Similar Compounds
5-(2-Chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one: Lacks the pyridin-3-ylmethyl group.
5-(2-Chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[(pyridin-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one: Has a different position of the pyridinyl group.
Uniqueness
The presence of the pyridin-3-ylmethyl group in 5-(2-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one might confer unique biological properties, such as enhanced binding affinity to specific targets or improved pharmacokinetic properties.
Properties
Molecular Formula |
C23H16ClFN2O3 |
---|---|
Molecular Weight |
422.8 g/mol |
IUPAC Name |
(4E)-5-(2-chlorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H16ClFN2O3/c24-18-6-2-1-5-17(18)20-19(21(28)15-7-9-16(25)10-8-15)22(29)23(30)27(20)13-14-4-3-11-26-12-14/h1-12,20,28H,13H2/b21-19+ |
InChI Key |
NPJNZYKVZXJNCZ-XUTLUUPISA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2CC4=CN=CC=C4)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CC4=CN=CC=C4)Cl |
Origin of Product |
United States |
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